1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
1-[(E)-2-Phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a triazole ring fused to a quinoxaline core, along with a phenylethenyl and trifluoromethyl group, contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoxaline precursors under acidic or basic conditions. The introduction of the phenylethenyl group can be achieved through a Heck reaction, where a palladium-catalyzed coupling of a halogenated quinoxaline with styrene is performed. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Heck reaction and trifluoromethylation steps using industrial-grade catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Dihydro derivatives.
Substitution: Fluorinated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline exerts its effects is often related to its interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity. For example, its antiviral activity may involve inhibition of viral replication enzymes, while its anticancer effects could be due to the inhibition of kinases involved in cell signaling pathways.
Comparison with Similar Compounds
- 1-Phenyl-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- 1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinoxaline
- 4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
These compounds share the triazoloquinoxaline core but differ in their substituents, which can significantly affect their biological activity and applications.
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4/c19-18(20,21)16-17-24-23-15(11-10-12-6-2-1-3-7-12)25(17)14-9-5-4-8-13(14)22-16/h1-11H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMCQDGCEIFSAW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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